3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic molecule combining a pyrazole core linked via a carboxamide group to a 1,3,4-thiadiazole ring. Key structural features include:
- Pyrazole moiety: Substituted with a phenyl group at position 1 and a cyclopropyl group at position 2.
- Thiadiazole moiety: Substituted with an isopropyl group at position 3.
- Molecular formula: C₁₈H₁₉N₅OS.
- Molecular weight: 353.4 g/mol.
The compound exhibits stability under standard laboratory conditions and is soluble in organic solvents such as DMSO and ethanol.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5OS/c1-11(2)17-20-21-18(25-17)19-16(24)15-10-14(12-8-9-12)22-23(15)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,21,24) |
InChI Key |
LFNOYBFMAINRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiadiazole moiety, and the coupling of the cyclopropyl and phenyl groups. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-thiadiazole hybrids. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl derivatives) enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic groups (e.g., cyclohexyl, isopropyl) improve membrane permeability but reduce aqueous solubility .
- Methoxy/methoxymethyl groups balance solubility and electronic effects, making them favorable for oral bioavailability .
Tetrahydrofuran substituents (as in ) add conformational rigidity, possibly improving binding affinity.
Biological Activity Trends :
- Pyrazole-thiadiazole hybrids consistently show enzyme inhibition (e.g., kinase, protease) due to their ability to mimic nucleotide or peptide motifs .
- Chlorinated derivatives exhibit stronger antimicrobial effects, while lipophilic analogs (e.g., cyclohexyl) may target intracellular pathogens or CNS disorders .
Biological Activity
3-Cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound notable for its unique structural features, including a pyrazole ring and a thiadiazole moiety. These characteristics suggest significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C₁₈H₂₃N₅O₁S
- Molecular Weight : Approximately 353.4 g/mol
The compound's structure includes functional groups that enhance its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that derivatives of pyrazoles and thiadiazoles exhibit diverse biological activities. The specific compound under study has shown promise in several areas:
Anticancer Activity
Preliminary studies have indicated that compounds similar to 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide demonstrate significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that related pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity:
- Activity Against Bacteria and Fungi : Similar compounds have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing moderate to high efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 μg/mL |
| Escherichia coli | 200 μg/mL |
| Candida albicans | 150 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy:
- Inhibition of Cytokine Production : Studies indicate that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cell cultures.
Interaction Studies
Understanding how 3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide interacts with biological targets is crucial:
- Target Identification : Interaction studies suggest the compound may target specific enzymes involved in inflammatory responses and cancer progression.
| Biological Target | IC₅₀ Value |
|---|---|
| p38 MAPK | 53 nM |
| TNFα Production | 820 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
